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Compound of Interest

Compound Name: Telacebec ditosylate

Cat. No.: B610371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for
Telacebec ditosylate (formerly known as Q203), a first-in-class imidazopyridine amide
compound under investigation for the treatment of tuberculosis (TB). Telacebec presents a
promising therapeutic option due to its novel mechanism of action, potent activity against drug-
sensitive and drug-resistant strains of Mycobacterium tuberculosis, and a favorable preclinical
safety profile.

Mechanism of Action

Telacebec ditosylate exerts its bactericidal effect by targeting the energy metabolism of
Mycobacterium tuberculosis. Specifically, it inhibits the QcrB subunit of the cytochrome bcl:aa3
complex (Complex Ill) in the electron transport chain.[1][2] This inhibition blocks oxidative
phosphorylation, leading to a rapid depletion of intracellular adenosine triphosphate (ATP) and
subsequent bacterial cell death.[2][3][4] A key advantage of this target is the absence of a

known human homolog, suggesting a lower potential for on-target toxicity in humans.
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Figure 1: Telacebec's Mechanism of Action.

Preclinical Efficacy

The efficacy of Telacebec has been demonstrated in both in vitro and in vivo preclinical models.

Telacebec exhibits potent activity against M. tuberculosis, including multi-drug resistant (MDR)
and extensively drug-resistant (XDR) clinical isolates, with minimum inhibitory concentrations
(MIC) in the low nanomolar range.[3][5][6][7][8] Its potency is notably enhanced against
intracellular mycobacteria within macrophages.[3]
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M. tuberculosis

Assay Type _ MIC50 / MIC90 Reference
Strain
Broth Culture H37Rv 2.7 nM (MIC50) [31[5]
Intracellular (in
H37Rv 0.28 nM
macrophages)
MDR and XDR Low nanomolar range

Broth Culture

Clinical Isolates

(MIC90 conserved)

[3ielel

Broth Culture

Isoniazid, Rifampicin,

Fluoroquinolone

resistant strains

3.0to 7.4 nM

[3]

In established BALB/c mouse models of tuberculosis, Telacebec has demonstrated significant
bactericidal activity at low doses.[6][8][9] It has shown efficacy as a monotherapy and in

combination with other anti-TB agents.[1][9]
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] M. tuberculosis o
Animal Model — Dosage Key Findings Reference
rain

Efficacious in a
BALB/c Mice Not Specified <1 mg/kg mouse model of [61[71[8]
tuberculosis.

Highly
bactericidal in
combination with

_ H37Rv and - a diarylquinoline

BALB/c Mice HNS78 Not Specified (DARQ) and [1][9][10]

clofazimine.
More effective
against the

HN878 strain.

Sterilizing activity

] in combination
) 10 mg/kg (in )
Murine Model M. ulcerans o regimens after 2 [11]
combination) ]
weeks of daily

treatment.

High bactericidal
Murine Model M. ulcerans Not Specified activity as [11]

monotherapy.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

The MIC of Telacebec against M. tuberculosis is typically determined using a broth
microdilution method. A standardized inoculum of the mycobacterial strain is added to 96-well
plates containing serial dilutions of Telacebec in a suitable culture medium (e.g., Middlebrook
7H9 broth). The plates are incubated at 37°C, and growth inhibition is assessed visually or by
measuring optical density after a defined period. The MIC is defined as the lowest
concentration of the drug that inhibits visible growth.
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The workflow for evaluating the in vivo efficacy of Telacebec typically follows the steps outlined
below. BALB/c mice are the most commonly used strain for these studies.
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Figure 2: Workflow for In Vivo Efficacy Testing.

Preclinical Safety and Pharmacokinetics

Preclinical studies, along with early-phase human trials, have provided initial insights into the
safety and pharmacokinetic profile of Telacebec.

Pharmacokinetic studies in healthy human volunteers have shown that Telacebec is rapidly
absorbed after oral administration.[12] Its exposure (AUC) is approximately dose-proportional.
[12][13] A significant food effect has been observed, with a high-fat meal increasing plasma
concentrations.[12][13][14]
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Parameter Value / Observation Conditions Reference
] Single oral dose (10-
Tmax (Time to Cmax) 2.0 - 3.5 hours [12][13][14]
800 mg), fasted
Tmax (Time to Cmax) 4.5 hours With high-fat meal [12][13][14]
) Dose-dependent (100
Half-life (t1/2) 21.13 hto 150.79 h [12]
mg to 800 mg)
18.0 ng/mL to 276.0 Dose-dependent (10
Cmax [12]
ng/mL mg to 800 mg)
Cmax increased ~3.9-  With high-fat meal vs.
Food Effect [12][13][14]
fold fasted
High metabolic
stability in human
microsomes and
) hepatocytes. Low ) )
Metabolism In vitro studies [3]

potential for drug-drug
interactions via
cytochrome P450

inhibition/induction.

Preclinical assessments indicated a favorable safety profile for Telacebec, noting it was not

cytotoxic and had a low risk for cardiotoxicity and genotoxicity.[15] These findings have been

supported by Phase 1a and 1b clinical trials in healthy volunteers, where the drug was well-

tolerated.
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Study Type Dosage Key Safety Findings Reference

Low risk for
o ) » cardiotoxicity and

Preclinical Toxicology Not Specified o [15]
genotoxicity; not
cytotoxic.
Well-tolerated; no
significant or serious

Phase 1a (Single adverse events

) 10 mg to 800 mg [12][13][14][16]

Ascending Dose) reported. No
abnormalities in ECG
observed.

Phase 1b (Multiple Up to 320 mg/day for Favorable safety and GBI

Ascending Dose) 14 days tolerability.
Safe and well-

Phase 2a (TB 100 mg, 200 mg, 300

) tolerated across all [18]

Patients) mg

doses.
Conclusion

The preclinical data for Telacebec ditosylate strongly support its continued development as a
novel anti-tuberculosis agent. Its potent in vitro and in vivo efficacy against both drug-
susceptible and resistant strains of M. tuberculosis, combined with a promising safety and
pharmacokinetic profile, highlights its potential to be a valuable component of future TB
treatment regimens. Further clinical investigation in combination with other agents is warranted
to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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